Suberic acid

Description

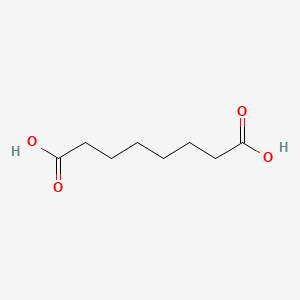

Structure

3D Structure

Propriétés

IUPAC Name |

octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFQFVWCELRYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021644 | |

| Record name | Octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Octanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

345.50 °C. @ 760.00 mm Hg | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.9 mg/mL | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-48-6, 68937-72-4 | |

| Record name | Suberic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, di-, C4-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanedioic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carboxylic acids, di-, C4-11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUBERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7Y4M9C1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Suberic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for suberic acid. The information is intended to support research and development activities where this dicarboxylic acid is a key component, from polymer synthesis to its role as a biomarker in metabolic disorders.

Core Chemical Properties and Structure

This compound, systematically named octanedioic acid , is a saturated alpha,omega-dicarboxylic acid. Its name originates from the Latin word suber, meaning cork, from which it was first isolated.[1][2] It exists as a colorless crystalline solid at standard conditions and is utilized in the synthesis of plastics, lubricants, and pharmaceuticals.[1][3][4]

Chemical Structure

The structure of this compound consists of an eight-carbon chain with two carboxylic acid functional groups at its termini.

-

Chemical Formula : C₈H₁₄O₄[1]

-

IUPAC Name : Octanedioic acid[5]

-

CAS Number : 505-48-6

-

SMILES : O=C(O)CCCCCCC(=O)O[2]

-

InChI Key : TYFQFVWCELRYAO-UHFFFAOYSA-N[5]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 174.19 g/mol | [5] |

| Appearance | Colorless to white crystalline solid/powder | [1][3] |

| Melting Point | 141–144 °C | [1] |

| Boiling Point | 230 °C (at 15 mmHg) | [1] |

| Density | 1.272 g/cm³ | [1][3] |

| Water Solubility | 2.46 g/L (at 25 °C) | [1][6] |

| Other Solubilities | Soluble in alcohol; Sparingly soluble in ether; Insoluble in chloroform. | |

| Acidity (pKa) | pKa₁ = 4.526, pKa₂ = 5.498 | [1] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Oxidation of Cyclooctene

This two-step process involves the oxidative cleavage of the double bond in cyclooctene using a strong oxidizing agent like potassium permanganate.

Overall Reaction: C₈H₁₄ + KMnO₄ → HOOC(CH₂)₆COOH

Methodology:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 10 g of cyclooctene and 200 mL of a 5% aqueous solution of sodium carbonate.

-

Oxidant Preparation : Separately, dissolve 35 g of potassium permanganate (KMnO₄) in 400 mL of warm water.

-

Oxidation : While vigorously stirring the cyclooctene mixture, slowly add the KMnO₄ solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 45 °C. An ice bath may be required to manage the exothermic reaction. The addition typically takes about 1 hour.

-

Reaction Completion : After the addition is complete, continue stirring for an additional 2 hours at room temperature. The purple color of the permanganate should be replaced by a brown precipitate of manganese dioxide (MnO₂).

-

Work-up :

-

Heat the reaction mixture to boiling and filter it while hot through a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with 100 mL of hot water.

-

Combine the filtrate and washings. If the solution is still colored, add a small amount of sodium bisulfite until it becomes colorless.

-

Concentrate the clear filtrate to a volume of approximately 150 mL using a rotary evaporator.

-

-

Acidification : Cool the concentrated solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation : Collect the crude this compound by vacuum filtration, wash the crystals with a small amount of ice-cold water, and allow them to air dry.

Purification by Recrystallization

This protocol purifies crude this compound based on its differential solubility in hot versus cold solvent. Water is a suitable solvent.

Methodology:

-

Solvent Selection : Place the crude this compound (e.g., 10 g) into a 250 mL Erlenmeyer flask.

-

Dissolution : Add a minimal amount of deionized water (e.g., start with 100 mL) and heat the mixture to boiling on a hot plate, stirring continuously. Add more hot water in small portions until all the solid has just dissolved.

-

Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional) : If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.

-

Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter paper with a minimum amount of ice-cold deionized water to remove any soluble impurities.

-

Drying : Transfer the crystals to a watch glass and allow them to dry completely in a drying oven at a temperature below the melting point (e.g., 80-90 °C) or in a desiccator.

Characterization Protocols

This method determines the acid dissociation constants by monitoring pH changes during titration with a strong base.

Methodology:

-

Sample Preparation : Accurately weigh approximately 0.5 g of pure this compound and dissolve it in 100 mL of deionized water. A co-solvent like ethanol may be used if solubility is an issue, but the pKa values will be affected.

-

Apparatus Setup : Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration : Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution in a 50 mL buret.

-

Data Collection : Begin stirring the this compound solution. Add the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint Determination : Continue the titration past the second equivalence point, which will be indicated by a second sharp increase in pH.

-

Data Analysis :

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the two equivalence points (the peaks of the derivative curve).

-

The pH at the half-equivalence point for each dissociation corresponds to the pKa value. Therefore, pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the volume halfway between the first and second equivalence points.

-

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of dry this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).[7]

-

Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra. Typical ¹H NMR signals for this compound in DMSO-d₆ include a broad singlet for the carboxylic acid protons (~12 ppm), a triplet for the α-protons (~2.2 ppm), and multiplets for the β and other methylene protons (~1.3-1.5 ppm).[8]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9]

-

Pellet Formation : Place the powder into a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. Key characteristic peaks include a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretching and O-H bending vibrations (~1400-1200 cm⁻¹).

C. Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis : Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique.

-

Data Interpretation : In negative ion mode ESI, this compound is readily observed as the deprotonated molecule [M-H]⁻ at an m/z of 173.08.[10]

Biological and Industrial Context

This compound is more than a synthetic building block; it is also a naturally occurring metabolite. Its presence and concentration can be indicative of specific metabolic states, making it relevant to drug development and diagnostics.

Role in Metabolic Pathways

This compound is not a primary component of major anabolic or catabolic pathways but appears as a byproduct of disrupted fatty acid metabolism. Specifically, elevated levels of this compound in urine are a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid β-oxidation.[11][12] When this pathway is impaired, omega-oxidation is upregulated as an alternative, leading to the formation of dicarboxylic acids, including this compound.[1]

Applications in Drug Delivery

In the pharmaceutical industry, this compound serves as a versatile building block. Its dicarboxylic nature allows it to be used as a monomer for the synthesis of biodegradable polyesters and polyamides. These polymers can be formulated into microparticles, nanoparticles, or implants for controlled drug release. It is also used in the preparation of reduction-sensitive micelles, which are advanced drug delivery systems designed to release their payload in specific cellular environments, such as those found in cancer cells.[13]

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

References

- 1. This compound - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives (2020) | Siyuan Yu | 19 Citations [scispace.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. This compound(505-48-6) 1H NMR spectrum [chemicalbook.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. massbank.eu [massbank.eu]

- 11. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. nbinno.com [nbinno.com]

Synthesis of Suberic Acid from Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid (octanedioic acid), a dicarboxylic acid, holds significant value as a chemical intermediate in the synthesis of polymers, plasticizers, and pharmaceuticals. Its production from renewable resources, particularly castor oil, presents a sustainable alternative to petrochemical-based routes. Castor oil is a rich source of ricinoleic acid, an 18-carbon unsaturated hydroxy fatty acid, which serves as the primary precursor for this compound synthesis. This technical guide provides an in-depth overview of the core methodologies for the synthesis of this compound from castor oil, focusing on experimental protocols, quantitative data, and reaction pathways.

The synthesis of this compound from castor oil is a two-step process. The initial step involves the hydrolysis of castor oil to liberate ricinoleic acid. The subsequent and more critical step is the oxidative cleavage of the double bond in ricinoleic acid to yield this compound and other co-products. This guide will detail the established methods for these transformations.

I. Hydrolysis of Castor Oil to Ricinoleic Acid

The first step in the synthesis of this compound from castor oil is the hydrolysis of the triglyceride esters present in the oil to yield free ricinoleic acid and glycerol. A common and effective method for this is alkaline hydrolysis (saponification) followed by acidification.

Experimental Protocol: Alkaline Hydrolysis of Castor Oil

This protocol is adapted from a standard procedure for the hydrolysis of castor oil.

Materials:

-

Castor oil: 500 g

-

Potassium hydroxide (KOH): 100 g

-

95% Ethanol: 1 L

-

Concentrated sulfuric acid (H₂SO₄): 100 cc

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 100 g of potassium hydroxide in 1 L of 95% ethanol is prepared in a 3-L flask equipped with a reflux condenser.

-

500 g of castor oil is added to the flask.

-

The mixture is heated to boiling and refluxed for three hours.

-

After cooling, the resulting soap solution is poured into 3 L of water.

-

The solution is acidified by the slow addition of a solution of 100 cc of concentrated sulfuric acid in 300 cc of water.

-

The liberated ricinoleic acid will separate as an oily layer. This layer is washed twice with warm water.

-

The crude ricinoleic acid is shaken intermittently for one hour with 100 g of anhydrous magnesium sulfate to remove residual water and then filtered with suction.

-

The typical yield of crude ricinoleic acid is approximately 480 g. It is recommended to use the freshly prepared ricinoleic acid immediately in the subsequent oxidation step to prevent polymerization[1].

II. Oxidative Cleavage of Ricinoleic Acid to this compound

The key step in the synthesis is the oxidative cleavage of the C9-C10 double bond of ricinoleic acid. Several methods have been explored, with nitric acid oxidation being a historically significant route.

Nitric Acid Oxidation

Oxidation of ricinoleic acid with nitric acid can lead to the formation of this compound, along with other dicarboxylic acids such as azelaic acid. The reaction conditions can be tuned to influence the product distribution.

General Reaction Conditions (from patent literature):

-

Oxidant: Nitric acid (concentrations can vary).

-

Catalyst: Vanadium catalysts (e.g., sodium metavanadate) are often employed to improve the reaction rate and yield.[3]

-

Temperature: The reaction is typically carried out at elevated temperatures, for instance, in the range of 65°C to 70°C.[3]

-

Reaction Time: The duration of the reaction can vary from 2 to 4 hours.[3]

Expected Products and Separation:

The oxidation of ricinoleic acid with nitric acid typically yields a mixture of dicarboxylic acids, with this compound (C8) and azelaic acid (C9) being major products. The separation of these acids can be achieved through fractional crystallization or chromatography.

Quantitative Data for Nitric Acid Oxidation

The following table summarizes the reported yields of this compound from the nitric acid oxidation of sources containing ricinoleic acid.

| Starting Material | Oxidant | Catalyst | Temperature | Reaction Time | This compound Yield (%) | Purity (%) | Reference |

| Ricinoleic Acid (from Castor Oil) | Nitric Acid | Not specified | Not specified | Not specified | 8.8 | Not specified | Mentioned in a secondary source citing Verkade |

| Vernonia galamensis Oil | Nitric Acid | Not specified | Not specified | Not specified | 15 | ~95 (by GC) | |

| Oleic Acid | 85-95% HNO₃ | Not specified | 20-25°C | 3-8 hours | 16-17 | Not specified | [3] |

Note: The yield of a mixture of suberic and azelaic acids from ricinoleic acid has been reported as 7.2%.

III. Alternative Oxidative Cleavage Methods

Other oxidative cleavage methods have the potential to produce this compound from ricinoleic acid, although detailed protocols specifically for this compound are less documented.

Ozonolysis

Ozonolysis is a clean and efficient method for cleaving double bonds. The process involves reacting ozone with ricinoleic acid to form an ozonide, which is then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the desired carboxylic acids. While ozonolysis is an industrially relevant method for producing dicarboxylic acids, specific conditions to maximize this compound yield from ricinoleic acid require further investigation.[4]

Permanganate Oxidation

Oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can also cleave the double bond of ricinoleic acid. However, this method often leads to the formation of azelaic acid as the major product. A detailed protocol for the synthesis of azelaic acid via this route is available and involves the initial hydrolysis of castor oil followed by oxidation with KMnO₄ in an alkaline solution.[1][5] While not specific for this compound, the initial steps are relevant.

IV. Signaling Pathways and Experimental Workflows

Synthesis Pathway of this compound from Castor Oil

Caption: Overall synthesis pathway from castor oil to this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for this compound synthesis.

V. Conclusion

The synthesis of this compound from castor oil represents a viable and sustainable approach to producing this valuable dicarboxylic acid. The process is fundamentally a two-stage conversion involving the hydrolysis of castor oil to ricinoleic acid, followed by the oxidative cleavage of the latter. While the hydrolysis step is well-established and high-yielding, the selective oxidative cleavage to this compound presents more challenges, with nitric acid oxidation being a documented but complex route that often yields a mixture of dicarboxylic acids. Further research into more selective and efficient oxidative cleavage methods, such as optimized ozonolysis or novel catalytic systems, would be highly beneficial for improving the overall efficiency and atom economy of this compound production from this renewable feedstock. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in the field of green chemistry and pharmaceutical synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. US5380928A - Two step oxidation process for the production of carboxylic acids such as azelaic acid from unsaturated substrates - Google Patents [patents.google.com]

- 4. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [oc-praktikum.de]

Suberic Acid: A Technical Guide for Drug Development Professionals

An In-depth Examination of its Properties, Synthesis, and Applications in Cellular Signaling and Advanced Drug Delivery

Introduction

Suberic acid, a naturally occurring dicarboxylic acid, is emerging as a versatile platform molecule in pharmaceutical sciences. Its biocompatibility and bifunctional nature make it an attractive building block for the synthesis of novel polymers and drug delivery systems. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its application, and its role in modulating key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound in their work.

Core Properties of this compound

This compound, also known as octanedioic acid, is a saturated dicarboxylic acid with an eight-carbon chain. Its structure allows for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 505-48-6 | [1] |

| Molecular Formula | C8H14O4 | [1] |

| Molecular Weight | 174.19 g/mol | [2] |

| Melting Point | 141-144 °C | [1] |

| Boiling Point | 230 °C at 15 mmHg | [1] |

| Solubility in Water | 2.46 g/L | [1] |

| Acidity (pKa) | 4.526, 5.498 | [1] |

Experimental Protocols

This section details key experimental procedures involving this compound and its derivatives, from polymer synthesis to the preparation of its reactive intermediate, suberoyl chloride.

Synthesis of Suberoyl Chloride

Suberoyl chloride is a crucial reagent for creating this compound derivatives used in drug delivery and polymer synthesis.[3][4]

Materials:

-

This compound

-

Thionyl chloride or other chlorinating agents (e.g., oxalyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, benzene)

-

Glass reaction vessel with a reflux condenser and a gas outlet

Procedure:

-

In a fume hood, suspend this compound in an excess of the chlorinating agent (e.g., thionyl chloride) in an anhydrous solvent within the reaction vessel.

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

-

After the reaction is complete, remove the excess chlorinating agent and solvent by distillation under reduced pressure.

-

The remaining liquid is crude suberoyl chloride, which can be purified by vacuum distillation.

Preparation of this compound Cross-linked Chitosan Membranes

Suberoyl chloride can be used as a cross-linking agent to enhance the integrity of biopolymer membranes like chitosan, a common material in drug delivery applications.[4]

Materials:

-

Chitosan solution

-

Suberoyl chloride solution in a suitable organic solvent (e.g., hexane)

-

A casting surface (e.g., petri dish)

Procedure:

-

Prepare a chitosan membrane by casting the chitosan solution onto the casting surface and allowing it to dry partially.

-

Immerse the chitosan membrane in the suberoyl chloride solution for a specified period to allow for cross-linking to occur. The reaction time will influence the degree of cross-linking.

-

Remove the membrane from the cross-linking solution and wash it thoroughly with a suitable solvent to remove any unreacted suberoyl chloride.

-

Dry the cross-linked membrane completely. The resulting membrane will have improved mechanical properties and stability.

Method for Preparing this compound through Cyclooctene Oxidation

An alternative synthesis route for this compound involves the oxidation of cyclooctene.[5]

Materials:

-

Cyclooctene

-

Composite phase transfer catalyst (e.g., a mixture of tetra-alkylammonium perrhenate and alkyl-imidazolium disulfate ionic liquid)

-

Hydrogen peroxide solution (oxidizing agent)

-

Reaction solvent (e.g., alkyl-imidazolium disulfate ionic liquid)

-

Round-bottom flask with magnetic stirring

Procedure:

-

In the round-bottom flask, combine cyclooctene, the composite phase transfer catalyst, and the reaction solvent.

-

Heat the mixture to the reaction temperature (40-70 °C) with continuous stirring.

-

Add the hydrogen peroxide solution to initiate the oxidation reaction.

-

Maintain the reaction for a period of 0.5 to 4 hours.

-

After the reaction, the conversion of cyclooctene and the yield of this compound can be determined using gas chromatography.[5]

Role in Cellular Signaling

Recent research has highlighted the ability of this compound to modulate key signaling pathways, particularly in the context of skin photoaging. Dietary this compound has been shown to protect against UVB-induced skin damage in animal models.[6]

The proposed mechanism involves the upregulation of the Transforming Growth Factor-β (TGF-β)/SMAD pathway and the downregulation of the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein 1 (AP-1) signaling cascade.[6]

Applications in Drug Delivery

This compound and its derivatives are of significant interest in the design of advanced drug delivery systems, particularly redox-sensitive nanocarriers. The rationale behind this approach lies in the difference in redox potential between the extracellular and intracellular environments. The reducing environment within cells, primarily due to the high concentration of glutathione (GSH), can be exploited to trigger the disassembly of nanocarriers and release the encapsulated drug specifically at the target site.[7][8][9]

While a specific protocol for creating this compound-based redox-sensitive micelles is not yet widely established in the provided literature, the general principle involves incorporating a disulfide bond within the polymer backbone. This compound can be chemically modified to include such a bond, which would then be susceptible to cleavage by intracellular GSH. This strategy holds promise for enhancing the therapeutic efficacy and reducing the side effects of potent anticancer drugs.

Conclusion

This compound presents a compelling scaffold for innovation in drug development. Its well-defined chemical properties, coupled with its demonstrated biological activity in modulating cellular signaling pathways, position it as a valuable tool for researchers. The experimental protocols provided herein offer a starting point for the synthesis and application of this compound-based materials. As our understanding of the intricate interplay between fatty acid metabolism and disease progression deepens, the therapeutic potential of this compound and its derivatives is likely to expand, paving the way for the development of novel, targeted therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Suberoyl chloride - Wikipedia [en.wikipedia.org]

- 5. CN103539654A - Method for preparing this compound through cyclooctene oxidation - Google Patents [patents.google.com]

- 6. Dietary this compound Protects Against UVB-Induced Skin Photoaging in Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redox-sensitive materials for drug delivery: targeting the correct intracellular environment, tuning release rates, and appropriate predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

suberic acid melting and boiling point data.

An In-depth Technical Guide to the Physical Properties of Suberic Acid

Introduction

This compound, systematically known as octanedioic acid, is an alpha,omega-dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1] It presents as a colorless crystalline solid and serves as a vital component in the synthesis of pharmaceuticals, polymers like polyamides, and plasticizers.[1][2] Given its applications in drug development and material science, a precise understanding of its physical properties, particularly its melting and boiling points, is critical for researchers and chemical engineers. This guide provides a comprehensive overview of these thermal properties, details the experimental protocols for their determination, and presents a logical workflow for these procedures.

Physical Properties of this compound

The melting and boiling points of this compound are key indicators of its purity and are fundamental parameters for its handling and processing in various applications. The data, as reported in scientific literature, are summarized below. It is important to note that the boiling point is highly dependent on the ambient pressure.

Summary of Quantitative Data

The table below consolidates the reported melting and boiling point data for this compound from various sources.

| Property | Value | Conditions |

| Melting Point | 141–144 °C | Standard Pressure |

| 143 °C | Standard Pressure | |

| 144 °C | Standard Pressure | |

| 140-144 °C | Standard Pressure | |

| Boiling Point | 345.5 °C | at 760 mmHg |

| 279 °C | at 100 mmHg | |

| 230 °C | at 15 mmHg | |

| 130-135 °C | at 0.3 Torr |

Data sourced from references[1][2][3][4][5][6]

Experimental Protocols for Determination

Accurate determination of melting and boiling points requires standardized experimental procedures. The presence of impurities typically causes a depression of the melting point and an increase in the boiling point.[7][8]

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound. The melting point range is the interval from the temperature at which the substance first shows signs of melting to the temperature at which it becomes completely liquid.[9] A narrow melting range (typically < 1°C) is indicative of a pure substance.

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely ground into a powder to ensure uniform heating.[10]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm. The tube is tapped gently to compact the sample at the bottom.[7][10]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[9]

-

Heating and Observation: The apparatus is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

-

Data Recording: Two temperatures are recorded:

Boiling Point Determination: Thiele Tube Method

For small quantities of liquid, the Thiele tube method provides an accurate measurement of the boiling point. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid to be tested is placed into a small test tube.[11]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then securely attached to a thermometer.[8]

-

Heating: The entire assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm. The design of the Thiele tube ensures uniform heating of the oil bath through convection currents.[8][12]

-

Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid's boiling point is reached, its vapor will cause a rapid and continuous stream of bubbles to emerge from the open end of the inverted capillary.[12]

-

Data Recording: The heat source is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][12] It is also crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound's melting point using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 505-48-6 [m.chemicalbook.com]

- 3. This compound | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 505-48-6 | TCI AMERICA [tcichemicals.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Initial Melting Method of this compound - LISKON [liskonchem.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Discovery and Scientific Journey of Octanedioic Acid: A Technical Guide

An in-depth exploration of the history, synthesis, and biological relevance of octanedioic acid for researchers, scientists, and drug development professionals.

Octanedioic acid, more commonly known as suberic acid, is a saturated dicarboxylic acid with the chemical formula C₈H₁₄O₄. Its name originates from the Latin word suber, meaning cork, from which it was first isolated. This alpha,omega-dicarboxylic acid plays a role in various industrial applications, including the synthesis of polymers and pharmaceuticals, and has gained attention in the medical field as a biomarker for certain metabolic disorders. This technical guide provides a comprehensive overview of the history, synthesis, and biological pathways associated with octanedioic acid.

A Journey Through Time: The History and Discovery of Octanedioic Acid

The story of octanedioic acid begins in the late 18th century. The Italian chemist Luigi Valentino Brugnatelli is credited with the first discovery of this compound in 1787 . He obtained the compound by treating cork with nitric acid. This oxidative cleavage of the complex biopolymer suberin, a major component of cork, yielded the crystalline dicarboxylic acid.

Following its initial discovery, further investigations in the 19th century expanded the understanding of this compound's origins and properties. In 1841 , Tilley reported the production of this compound from the oxidation of castor oil. This marked a significant step, identifying a readily available natural source for the compound. Later in the 19th century, the synthesis of this compound was also reported through the oxidation of cyclooctene and the ozonolysis of unsaturated fatty acids like oleic acid, laying the groundwork for modern synthetic methodologies.

Synthesizing Octanedioic Acid: From Historical Methods to Modern Industrial Processes

The synthesis of octanedioic acid has evolved from early laboratory curiosities to efficient industrial-scale productions. The choice of method often depends on factors such as precursor availability, desired purity, and economic viability.

Historical Synthesis Methods

The earliest methods for producing octanedioic acid relied on the oxidative degradation of natural products.

1. Oxidation of Cork with Nitric Acid (Brugnatelli, 1787): This original method involves the strong oxidation of cork material.

2. Oxidation of Castor Oil: Castor oil, which is rich in ricinoleic acid, serves as another classical precursor.

-

Experimental Protocol: A common historical approach involves the oxidation of castor oil or purified ricinoleic acid with a strong oxidizing agent like nitric acid or potassium permanganate. For instance, the oxidation of ricinoleic acid with nitric acid cleaves the molecule at the double bond and the hydroxyl group, yielding both this compound and azelaic acid. The reaction is typically carried out by heating the fatty acid with an excess of the oxidizing agent. The resulting dicarboxylic acids are then separated based on their differential solubilities.

Modern Synthesis Methods

Contemporary industrial production of octanedioic acid utilizes more efficient and selective chemical processes.

1. Oxidation of Cyclooctene: This is a prevalent industrial method.

-

Experimental Protocol: A patented method describes the catalytic oxidation of cyclooctene using a composite phase transfer catalyst, which can be a mixture of a tetra-alkylammonium perrhenate and an alkyl-imidazolium disulfate ionic liquid. Hydrogen peroxide is used as the oxidizing agent in the presence of the ionic liquid, which also serves as the reaction solvent. The reaction is conducted at a temperature of 40-70°C under normal pressure for a duration of 0.5-4 hours. This process can achieve a cyclooctene conversion rate of over 90% and a this compound yield exceeding 60%.[1]

2. Ozonolysis of Oleic Acid: The cleavage of the double bond in oleic acid by ozone is a highly efficient route to dicarboxylic acids.

-

Experimental Protocol: In a typical procedure, oleic acid is dissolved in a reacting solvent such as methanol and subjected to a stream of ozone at low temperatures (e.g., -78°C) until the reaction is complete. The resulting ozonide is then decomposed oxidatively. A high-yield method involves the decomposition of the ozonide with hydrogen peroxide in formic acid. This process can lead to yields of the principal dicarboxylic acid fission products, including octanedioic acid (from other unsaturated fatty acids present), exceeding 95%.

3. Synthesis from Gamma-Valerolactone (GVL): This method represents a modern approach utilizing a bio-based feedstock.

-

Experimental Protocol: This multi-step synthesis begins with the reaction of gamma-valerolactone with an alcohol in the presence of an acid or base catalyst to form an alkyl pentenoate. This intermediate then undergoes a metathesis reaction in the presence of a suitable initiator to produce a dialkyl octenedioate. The double bond in this diester is subsequently reduced via hydrogenation using a catalyst to yield a dialkyl 1,8-octanedioate. The final step involves the hydrolysis of the diester to afford octanedioic acid.

Quantitative Data on Octanedioic Acid

For ease of comparison, the following tables summarize key quantitative data for octanedioic acid.

Table 1: Physicochemical Properties of Octanedioic Acid

| Property | Value |

| IUPAC Name | Octanedioic acid |

| Common Name | This compound |

| CAS Number | 505-48-6 |

| Molecular Formula | C₈H₁₄O₄ |

| Molar Mass | 174.19 g/mol |

| Melting Point | 141–144 °C |

| Boiling Point | 230 °C (at 15 mmHg) |

| Density | 1.272 g/cm³ |

| Solubility in Water | 2.46 g/L |

| pKa₁ | 4.526 |

| pKa₂ | 5.498 |

Table 2: Comparison of Synthesis Methods for Octanedioic Acid

| Synthesis Method | Precursor | Typical Yield | Notes |

| Oxidation of Cork | Cork (Suberin) | Low | Historical method, complex starting material. |

| Oxidation of Castor Oil | Castor Oil (Ricinoleic Acid) | Moderate | Produces a mixture of dicarboxylic acids. |

| Oxidation of Cyclooctene | Cyclooctene | > 60% | Common industrial method. |

| Ozonolysis of Oleic Acid | Oleic Acid | > 95% (of total dicarboxylic acids) | High-yield laboratory and industrial method. |

| From Gamma-Valerolactone | Gamma-Valerolactone | Varies by step | Bio-based route. |

Biological Significance and Signaling Pathways

Octanedioic acid is not merely an industrial chemical; it is also a product of fatty acid metabolism in living organisms. Its presence and concentration in biological fluids can be indicative of specific metabolic states and diseases.

The Omega-Oxidation Pathway

Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation in the mitochondria. However, when beta-oxidation is impaired or overloaded, an alternative pathway known as omega (ω)-oxidation becomes more prominent. This pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.

Omega-oxidation begins with the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes. The resulting ω-hydroxy fatty acid is then successively oxidized to an aldehyde and then to a dicarboxylic acid. For a fatty acid with eight carbons, this process would lead to the formation of octanedioic acid. These resulting dicarboxylic acids, including octanedioic acid, are then further metabolized via beta-oxidation within peroxisomes.

References

The Biological Role of Suberic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberic acid, an eight-carbon dicarboxylic acid, serves as a critical biomarker for underlying dysfunctions in fatty acid metabolism. While not a primary fuel source, its accumulation in biological fluids is indicative of impairments in mitochondrial β-oxidation, necessitating the activation of alternative oxidative pathways. This guide provides a comprehensive overview of the metabolic origins, catabolism, and clinical significance of this compound. It details the biochemical pathways of ω-oxidation and peroxisomal β-oxidation, which are central to this compound metabolism. Furthermore, this document summarizes quantitative data on this compound levels in various physiological and pathological states, outlines detailed experimental protocols for its quantification, and explores its potential, though indirect, role in cellular signaling.

Introduction

This compound (octanedioic acid) is a dicarboxylic acid that is not typically present in significant concentrations in healthy individuals. Its emergence in urine and plasma is a key diagnostic indicator of several inherited metabolic disorders and conditions of metabolic stress where the primary pathway of fatty acid oxidation is compromised. Understanding the metabolic fate of this compound provides valuable insights into the interplay between different cellular compartments in maintaining energy homeostasis.

Metabolic Pathways Involving this compound

The metabolism of this compound is intricately linked to fatty acid oxidation and involves processes in the endoplasmic reticulum, peroxisomes, and mitochondria.

Formation of this compound via ω-Oxidation

When the mitochondrial β-oxidation of fatty acids is impaired due to genetic defects, nutrient deficiencies (e.g., carnitine, vitamin B2), or high lipid load, the cell utilizes an alternative pathway known as ω-oxidation.[1][2] This process occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[3]

The ω-oxidation pathway involves the following key steps:

-

Hydroxylation: The terminal methyl group (ω-carbon) of a medium- or long-chain fatty acid is hydroxylated by a cytochrome P450-dependent mixed-function oxidase.[1]

-

Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to Dicarboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[1]

Longer-chain dicarboxylic acids can then be shortened via β-oxidation from either end, leading to the formation of medium-chain dicarboxylic acids like this compound and adipic acid.

Catabolism of this compound via Peroxisomal β-Oxidation

This compound, once formed, is primarily metabolized in the peroxisomes through β-oxidation.[4][5] The enzymes in the peroxisome are distinct from their mitochondrial counterparts.

The process begins with the activation of this compound to its coenzyme A (CoA) ester, suberyl-CoA, by a dicarboxylyl-CoA synthetase, which is thought to be located in the microsomes.[6] Suberyl-CoA then enters the peroxisomal β-oxidation spiral. Each cycle of peroxisomal β-oxidation involves four enzymatic steps and shortens the dicarboxylic acid chain by two carbons, releasing acetyl-CoA. This process continues until shorter-chain dicarboxylic acids, such as adipic acid and succinic acid, are formed.[4]

Quantitative Data on this compound Levels

Elevated levels of this compound are a hallmark of several metabolic disorders. The following tables summarize reported concentrations in urine and plasma.

| Condition | Analyte | Matrix | Concentration (mmol/mol creatinine) | Reference |

| Healthy (Fasting) | This compound | Urine | 0.16 - 2.18 | [7] |

| Healthy (Children) | This compound | Urine | 20.120 ± 9.0866 | [4] |

| MCAD Deficiency | This compound | Urine | Significantly elevated | [7][8][9][10][11] |

| Autism (Before Supplementation) | This compound | Urine | 8.02 ± 6.08 | [12] |

| Autism (After B Vitamin Supplementation) | This compound | Urine | 2.57 ± 3.53 | [12] |

Table 1: Urinary this compound Concentrations.

| Condition | Analyte | Matrix | Concentration | Reference |

| Healthy Adults | Total Carnitine | Plasma | 49-50 µmol/L | [13] |

| Carnitine Deficiency | Free Carnitine | Plasma | < 5% of normal | [14] |

| Riboflavin-Responsive MADD | Carnitine | Plasma | Low (6 µmol/L) | [7] |

Table 2: Plasma Carnitine Levels in Conditions Associated with Suberic Aciduria.

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and monitoring of metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

GC-MS Analysis of Urinary Organic Acids

This method is a widely used for the comprehensive profiling of organic acids, including this compound.

Sample Preparation: [15][16][17]

-

Urine Collection: Collect a first-morning or random urine sample.

-

Internal Standard Addition: To a defined volume of urine (often normalized to creatinine concentration), add a known amount of an internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous dicarboxylic acid).

-

Acidification: Acidify the urine sample to a pH below 2 using hydrochloric acid.

-

Extraction: Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate or diethyl ether. This step is typically repeated to ensure complete extraction.

-

Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Derivatization: To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a solvent such as pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

GC-MS Analysis:

-

Gas Chromatograph: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Temperature Program: A temperature gradient is employed to separate the derivatized organic acids based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification of specific ions characteristic of the derivatized this compound.

LC-MS/MS Analysis of Dicarboxylic Acids in Plasma

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted quantification of dicarboxylic acids.

Sample Preparation: [8][18][19]

-

Plasma Collection: Collect whole blood in an appropriate anticoagulant tube (e.g., EDTA) and centrifuge to obtain plasma.

-

Protein Precipitation: Precipitate proteins in the plasma sample by adding a cold organic solvent such as acetonitrile or methanol, often containing an internal standard.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant containing the dicarboxylic acids to a new tube.

-

Drying: Evaporate the supernatant to dryness.

-

Derivatization (Optional but Recommended): To enhance chromatographic retention and ionization efficiency, derivatization is often employed. A common approach for carboxylic acids is esterification (e.g., to form butyl esters) or amidation.

LC-MS/MS Analysis:

-

Liquid Chromatograph: Reversed-phase chromatography is commonly used with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid), is employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is operated in electrospray ionization (ESI) mode, usually in negative ion mode for underivatized acids or positive ion mode for certain derivatives.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Role in Cellular Signaling

Currently, there is limited direct evidence to suggest that this compound itself functions as a primary signaling molecule. However, its accumulation reflects significant metabolic reprogramming that can indirectly influence signaling pathways.

-

TGF-β and MAPK Pathways: One study has suggested that this compound may have a protective role against UVB-induced skin photoaging by upregulating the transforming growth factor-β (TGF-β)/SMAD pathway and downregulating the mitogen-activated protein kinase (MAPK)/activator protein 1 (AP-1) signaling cascade.[9] However, the direct interaction of this compound with components of these pathways was not demonstrated. It is plausible that the observed effects are a consequence of broader metabolic shifts rather than direct signaling by this compound.

-

PPARα Signaling: The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of lipid metabolism.[20] While fatty acids and their CoA esters are known ligands for PPARα, there is no direct evidence to date that this compound or suberyl-CoA acts as a PPARα agonist. The increased peroxisomal activity in states of dicarboxylic aciduria is likely a response to the overall lipid overload rather than direct activation by this compound.

References

- 1. Omega oxidation - Wikipedia [en.wikipedia.org]

- 2. Urinary Organic Acids Profiling for Assessment of Functional Nutrient Deficiencies, Gut Dysbiosis, and Toxicity | Musculoskeletal Key [musculoskeletalkey.com]

- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C6-C10-dicarboxylic aciduria: investigations of a patient with riboflavin responsive multiple acyl-CoA dehydrogenation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. B vitamin supplementation reduces excretion of urinary dicarboxylic acids in autistic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 16. erndim.org [erndim.org]

- 17. metbio.net [metbio.net]

- 18. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Item - Acyl-CoA thioesterases : auxiliary enzymes in peroxisomal lipid metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]

An In-depth Technical Guide to Suberic Acid Derivatives and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid, systematically known as octanedioic acid, is an eight-carbon α,ω-dicarboxylic acid that serves as a versatile platform for the synthesis of a diverse array of chemical entities. Its derivatives have garnered significant interest in the fields of polymer chemistry, cosmetics, and notably, drug development. The bifunctional nature of this compound allows for the creation of various derivatives, including esters, amides, acid halides, and anhydrides, each with unique physicochemical properties and biological activities. This guide provides a comprehensive overview of the nomenclature of key this compound derivatives, detailed experimental protocols for their synthesis, and insights into their roles in significant biological signaling pathways.

Nomenclature of this compound and Its Derivatives

The systematic naming of this compound and its derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

This compound: The parent compound is an eight-carbon dicarboxylic acid.

-

Common Name: this compound

-

IUPAC Name: Octanedioic acid[1]

Derivatives:

-

Acid Halides: The hydroxyl groups of the carboxylic acids are replaced by halogens. For the dichloride derivative:

-

Common Name: Suberoyl chloride

-

IUPAC Name: Octanedioyl dichloride[2]

-

-

Esters: The hydrogen of the carboxylic acid's hydroxyl group is replaced by an alkyl or aryl group. For the diethyl ester:

-

Common Name: Diethyl suberate

-

IUPAC Name: Diethyl octanedioate[3]

-

-

Amides: The hydroxyl groups of the carboxylic acids are replaced by an amino group. For the simple diamide:

-

Common Name: Suberamide

-

IUPAC Name: Octanediamide

For N-substituted amides, the substituents on the nitrogen atom are indicated with the locant "N". For the N,N'-diethyl derivative:

-

IUPAC Name: N,N'-diethyloctanediamide

-

-

Anhydrides: Formed by the removal of one molecule of water from two carboxylic acid groups. For the cyclic anhydride of this compound:

-

Common Name: Suberic anhydride

-

IUPAC Name: Oxonane-2,9-dione[4]

-

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound and some of its common derivatives, facilitating easy comparison.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | Octanedioic acid | C₈H₁₄O₄ | 174.19 | 141-144[5] | 230 (at 15 mmHg)[5] | 1.272[5] |

| Suberoyl Chloride | Octanedioyl dichloride | C₈H₁₂Cl₂O₂ | 211.09 | N/A | 162-163 (at 15 mmHg)[6] | 1.172[2] |

| Diethyl Suberate | Diethyl octanedioate | C₁₂H₂₂O₄ | 230.30 | N/A | 268 | 0.966 |

| Suberamide | Octanediamide | C₈H₁₆N₂O₂ | 172.22 | 217 | N/A | N/A |

| Suberic Anhydride | Oxonane-2,9-dione | C₈H₁₂O₃ | 156.18 | 65-67 | 150-152 (at 10 mmHg) | N/A |

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives are provided below. These protocols are foundational for researchers aiming to work with these compounds.

Synthesis of Suberic Anhydride from this compound

This protocol describes the dehydration of this compound using acetic anhydride to yield suberic anhydride.[4]

Materials:

-

This compound

-

Acetic anhydride

-

Crystallization solvent (e.g., a mixture of petroleum ether and acetonitrile)[1]

Procedure:

-

In a multi-necked flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10 g, 57.4 mmol) and acetic anhydride (a molar excess, e.g., 2-3 equivalents).

-

Heat the mixture to reflux (approximately 120-170°C) with continuous stirring.[1]

-

During the reaction, acetic acid is formed as a byproduct. To drive the reaction to completion, the acetic acid can be removed by distillation under reduced pressure.[1]

-

After the reaction is complete (typically 1-3 hours), any unreacted acetic anhydride is removed by vacuum distillation.[1]

-

The reaction mixture is then cooled, and a suitable crystallization solvent is added directly to the flask to induce precipitation of the product.[1]

-

The resulting white solid, suberic anhydride, is collected by suction filtration, washed with a cold solvent, and dried under vacuum.[1]

Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.

-

¹H NMR (500 MHz, DMSO-d₆): δ 2.49 (t, J = 7.1 Hz, 4H), 1.56 (m, 4H), 1.32 (m, 4H).[4]

-

¹³C NMR (125 MHz, DMSO-d₆): δ 169.66, 34.47, 28.22, 24.03.[4]

Synthesis of Diethyl Suberate via Fischer Esterification

This protocol outlines the synthesis of diethyl suberate from this compound and ethanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), a large excess of absolute ethanol (e.g., 10-20 equivalents to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 45-60 minutes.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the ester and then wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude diethyl suberate.

-

The product can be further purified by distillation under reduced pressure.

Synthesis of N,N'-Disubstituted Suberamides from Suberoyl Chloride

This general protocol describes the synthesis of a disubstituted suberamide by reacting suberoyl chloride with a primary or secondary amine.

Materials:

-

Suberoyl chloride

-

A primary or secondary amine (e.g., diethylamine)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve the amine (at least 2 equivalents) and the non-nucleophilic base (2 equivalents) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of suberoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine and base), water, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude N,N'-disubstituted suberamide.

-

The product can be purified by recrystallization or column chromatography.

Mandatory Visualizations: Signaling Pathways and Mechanisms

This compound and its derivatives are implicated in various biological processes, including the regulation of gene expression and cellular signaling.

One of the most well-studied derivatives is suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, which is a potent histone deacetylase (HDAC) inhibitor.[7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SAHA promotes histone acetylation, leading to a more open chromatin structure and the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8]

Caption: Mechanism of action of SAHA as an HDAC inhibitor.

Recent studies have also highlighted the role of this compound in mitigating the effects of UVB-induced skin photoaging. This protective effect is mediated through the regulation of the Transforming Growth Factor-β (TGF-β)/SMAD and Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) signaling pathways. This compound upregulates the TGF-β/SMAD pathway, which promotes the synthesis of collagen, and downregulates the MAPK/AP-1 pathway, which is involved in the expression of matrix metalloproteinases (MMPs) that degrade collagen.

Caption: Role of this compound in Skin Photoaging Signaling.

References

- 1. CN106632220A - Preparation method of intermediate suberic anhydride of vorinostat - Google Patents [patents.google.com]

- 2. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 4. Suberic anhydride (10521-06-9) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Transcription factor AP-1 regulation by mitogen-activated protein kinase signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vorinostat - Wikipedia [en.wikipedia.org]

- 8. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suberic Acid as a Polymer Crosslinking Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberic acid, a naturally derived dicarboxylic acid, is emerging as a versatile and biocompatible crosslinking agent for a variety of polymers. Its ability to form connections between polymer chains enhances their mechanical strength, thermal stability, and modifies their swelling behavior, making it a valuable tool in the development of biomaterials for applications such as tissue engineering, drug delivery, and wound dressings.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to crosslink natural polymers like chitosan and collagen, as well as synthetic polymers such as polyvinyl alcohol (PVA).

Mechanism of Action

This compound, with its two carboxylic acid functional groups, can participate in crosslinking reactions through different mechanisms depending on the polymer. With polymers containing amine groups, such as chitosan and collagen, it is suggested that this compound primarily forms non-covalent crosslinks through hydrogen bonding and electrostatic interactions.[1][2] For polymers with hydroxyl groups, like PVA, this compound can form covalent ester bonds, particularly when subjected to thermal treatment.[3]

Applications

This compound has been successfully employed to crosslink various biopolymers, leading to materials with improved properties for biomedical applications.[1]

-